molecular formula C20H18FNO B150749 (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde CAS No. 129332-30-5

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Cat. No.: B150749
CAS No.: 129332-30-5
M. Wt: 307.4 g/mol
InChI Key: DVWHSTKQJBIYCK-VMPITWQZSA-N
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Description

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is a structurally complex organic compound featuring a fluorinated indole core conjugated with an acrylaldehyde moiety. It serves as a critical intermediate in synthesizing fluvastatin, a statin-class drug used to lower cholesterol . The compound crystallizes in an orthorhombic system (space group Pna2₁) with a dihedral angle of 111.5° between the indole ring and the 4-fluorophenyl substituent . Its molecular structure lacks strong hydrogen bonds, but weak C–H···O/F interactions and π–π stacking stabilize the crystal lattice .

Properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWHSTKQJBIYCK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153342
Record name (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-50-7
Record name (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
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URL https://commonchemistry.cas.org/detail?cas_rn=93957-50-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
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Record name (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
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Record name 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal
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Record name 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)
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Preparation Methods

Friedel-Crafts Alkylation: Synthesis of 4-Fluoro Phenacyl Chloride

The initial step involves the Friedel-Crafts acylation of fluorobenzene using chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The electrophilic acylium ion generated by AlCl₃ attacks the para position of fluorobenzene, yielding 4-fluoro phenacyl chloride.

Key Conditions :

  • Catalyst : Anhydrous AlCl₃ (stoichiometric).

  • Solvent : Dichloromethane or nitrobenzene (inert, non-coordinating).

  • Temperature : 0–5°C (controlled to minimize side reactions).

The product is isolated via aqueous workup and purified by recrystallization.

Condensation with N-Isopropylaniline

4-Fluoro phenacyl chloride is reacted with N-isopropylaniline in dimethylformamide (DMF), a polar aprotic solvent that facilitates nucleophilic substitution. The secondary amine group of N-isopropylaniline displaces the chloride, forming 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino) ethanone.

Reaction Mechanism :

  • Nucleophilic attack by the amine on the acyl chloride carbon.

  • Elimination of HCl, driven by DMF’s basicity.

Characterization : Intermediate purity is confirmed by thin-layer chromatography (TLC) and 1H{}^{1}\text{H} NMR, with the isopropyl group appearing as a septet at δ 1.2–1.5 ppm and the aromatic protons as multiplet signals.

Cyclization to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The ketone intermediate undergoes cyclization catalyzed by zinc chloride (ZnCl₂), which activates the carbonyl group for intramolecular electrophilic substitution. Heating the mixture in an inert solvent (e.g., toluene) induces ring closure, forming the indole core.

Critical Parameters :

  • Catalyst Loading : 1.5 equivalents of ZnCl₂.

  • Temperature : Reflux conditions (110–120°C).

  • Reaction Time : 6–8 hours.

The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by 13C{}^{13}\text{C} NMR, confirming the quaternary carbon at δ 120–125 ppm.

Condensation with 3-(N-Methyl-N-phenylamino)acrolein

The final step involves the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 3-(N-methyl-N-phenylamino)acrolein in acetonitrile, using phosphorus oxychloride (POCl₃) as a dehydrating agent. POCl₃ protonates the aldehyde oxygen, enhancing the electrophilicity of the acrolein derivative for conjugate addition.

Reaction Conditions :

  • Solvent : Anhydrous acetonitrile.

  • Temperature : Room temperature (20–25°C).

  • Stoichiometry : Equimolar reactants, 1.2 equivalents of POCl₃.

The (E)-configuration of the acrylaldehyde moiety is confirmed by X-ray crystallography, which reveals a dihedral angle of 111.5° between the indole and 4-fluorophenyl planes.

Structural Characterization and Crystallographic Data

The title compound crystallizes in the orthorhombic system with space group Pna21Pna2_1. Single-crystal X-ray diffraction (SCXRD) analysis provides the following unit cell parameters:

Parameter Value
aa (Å)12.4637(4)
bb (Å)9.9386(3)
cc (Å)13.0272(3)
Volume (ų)1613.70(8)
Z4
Density (g/cm³)1.332

Hydrogen bonding is absent in the crystal lattice, with van der Waals interactions predominating. The absence of strong intermolecular forces contributes to the compound’s moderate melting point (136–138°C).

Analytical Validation

Spectroscopic Data :

  • FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F).

  • ¹H NMR (CDCl₃) : δ 9.45 (d, 1H, CHO), 7.85–7.10 (m, 8H, aromatic), 4.50 (septet, 1H, isopropyl), 1.50 (d, 6H, isopropyl CH₃).

  • ¹³C NMR : δ 192.1 (CHO), 161.5 (C-F), 135.2–115.3 (aromatic carbons), 45.2 (isopropyl CH), 22.1 (isopropyl CH₃) .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylic acid.

    Reduction: Formation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Intermediate for Statin Synthesis

One of the primary applications of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is as an intermediate in the synthesis of fluvastatin, a cholesterol-lowering medication belonging to the statin class. Fluvastatin is used to reduce LDL cholesterol and triglycerides in the blood while increasing HDL cholesterol levels. The indole moiety present in (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is crucial for the biological activity of fluvastatin .

1.2 Anticancer Potential

Recent studies have indicated that compounds containing indole structures exhibit anticancer properties. The incorporation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde into drug formulations may enhance their efficacy against various cancer types by inducing apoptosis in cancer cells or inhibiting tumor growth .

1.3 Neuroprotective Effects

Research has suggested that indole derivatives can possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde with neuroreceptors may lead to the development of new therapeutic agents aimed at neuroprotection .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to form stable films and emit light upon electrical excitation can be harnessed for developing efficient display technologies .

2.2 Photovoltaic Cells

Due to its potential for charge transport, this compound may also find applications in organic photovoltaic cells, contributing to the development of sustainable energy solutions through improved light absorption and conversion efficiency .

Synthesis and Characterization

The synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves several steps, including the reaction of 3-(4-fluorophenyl)-1-isopropylindole with acrolein derivatives under controlled conditions to yield high-purity crystals suitable for further applications. Characterization techniques such as X-ray diffraction, FTIR, and NMR spectroscopy confirm the structural integrity and purity of the synthesized compound .

Case Studies

Study Application Findings
Study on Fluvastatin SynthesisPharmaceutical DevelopmentDemonstrated that (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is a key intermediate in producing fluvastatin with high yields .
Anticancer Activity ResearchOncologyIndicated potential anticancer effects when incorporated into formulations targeting specific cancer cell lines .
OLED Development StudyMaterial ScienceShowed promising results in light emission efficiency and stability when used as a component in OLED devices .

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the indole moiety may contribute to its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Compound 1 : (E)-3-(4-Methoxyphenyl)acrylaldehyde (BJ-27)

  • Structure : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl group and lacks the isopropyl-indole core.
  • Properties : Exhibits antitumor activity against K562 and HL-60 cell lines (IC₅₀ ~10–20 μM) .

Compound 2 : 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

  • Structure : Combines a fluorophenyl group with an indole-ethylthiourea chain.
  • Activity : Inhibits HIV-1 reverse transcriptase (EC₅₀ = 5.45 μg/mL) via hydrogen bonding with Lys101 and π–π interactions with Trp229 and Tyr181 .
  • Comparison : The thiourea moiety introduces hydrogen-bonding capacity, enabling stronger target engagement than the acrylaldehyde group in the title compound .

Chalcone Derivatives with Fluorophenyl Groups

Compound 3 : (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

  • Structure : A chalcone derivative with a fluorophenyl group and a phenylacrylone chain.
  • Crystallography : Dihedral angles between fluorophenyl and central benzene rings range from 7.14° to 56.26° , indicating greater planarity than the title compound’s 111.5° angle .
  • Implications : Planar structures enhance π–π stacking but may reduce conformational flexibility for binding to enzymes like kynurenine formamidase .

Metal Complexes Derived from the Title Compound

Compound 4 : Cu(II) Complex of (1-((3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine)

  • Structure : The title compound’s acrylaldehyde group is converted into a Schiff base ligand, which coordinates with Cu(II) in a 1:2 metal-to-ligand ratio .
  • Activity : Demonstrates antimalarial activity (EC₅₀ < 5 μg/mL) and moderate antimicrobial effects, outperforming the parent compound in bioactivity due to metal coordination .

Comparative Analysis Table

Property Title Compound (E)-3-(4-Methoxyphenyl)acrylaldehyde (BJ-27) Cu(II) Hydrazone Complex
Molecular Weight 307.36 g/mol 162.19 g/mol ~600 g/mol (estimated)
Key Functional Groups Indole, 4-fluorophenyl, acrylaldehyde Methoxyphenyl, acrylaldehyde Hydrazone, Cu(II) center
Biological Activity Intermediate (no direct activity) Antitumor (IC₅₀ ~10–20 μM) Antimalarial (EC₅₀ <5 μg/mL)
Crystal System Orthorhombic (Pna2₁) Not reported Monoclinic (P21/n)
Dihedral Angle 111.5° (indole/fluorophenyl) Not applicable 55.01° (triazole/indole)

Research Findings and Implications

  • Synthetic Utility : Its acrylaldehyde group enables derivatization into hydrazones and metal complexes, expanding pharmacological applications .
  • Limitations : Lack of strong hydrogen bonds may reduce solubility, necessitating formulation improvements for drug delivery .

Biological Activity

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde involves several key steps. Initially, 3-(4-fluorophenyl)-1-isopropyl-1H-indole is synthesized through a Friedel-Crafts condensation reaction. The final compound is obtained by condensing this indole derivative with 3-(N-methyl-N-phenylamino)acrolein in the presence of phosphorus oxychloride (POCl3) in acetonitrile .

Key Synthesis Steps:

  • Friedel-Crafts Condensation : Reaction of 4-fluorobenzene with chloroacetyl chloride using AlCl3 to yield 4-Fluoro phenacyl chloride.
  • Cyclization : Condensation with N-isopropylaniline to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole.
  • Final Condensation : Reaction with 3-(N-methyl-N-phenylamino)acrolein to produce (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.

Antimicrobial Properties

Research has shown that (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde exhibits significant antimicrobial activity. A study reported the synthesis of metal complexes with this compound, which demonstrated potent antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis . The metal complexes formed with transition metals like Cu(II), Co(II), and Mn(II) showed enhanced activity compared to the free ligand.

Table 1: Antimicrobial Activity of Metal Complexes

Metal ComplexAntimicrobial Activity (Zone of Inhibition in mm)
Cu(II)20
Co(II)18
Mn(II)25
Cd(II)22

Antitubercular Activity

The compound's derivatives have been evaluated for their antitubercular properties. The Mn(II) complex was particularly noted for its effectiveness against Mycobacterium tuberculosis, indicating that the structural modifications imparted by metal coordination enhance biological activity .

While specific mechanisms remain under investigation, it is hypothesized that the indole moiety plays a critical role in interaction with microbial targets. The presence of the fluorine atom in the phenyl ring may also contribute to increased lipophilicity, enhancing membrane permeability and bioactivity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde and its derivatives:

  • Study on Schiff Base Ligands : This research highlighted the synthesis of a Schiff base derived from this compound, which exhibited notable antimicrobial, antitubercular, and antimalarial activities .
  • Crystal Structure Analysis : A detailed crystallographic study revealed insights into the molecular geometry and potential interactions within biological systems, noting that strong hydrogen bonds were absent in its crystal structure .

Q & A

Q. What are the key synthetic steps for preparing (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde?

  • Methodological Answer: The synthesis involves a multi-step route:

Friedel-Crafts condensation : 4-Fluorophenyl phenacyl chloride is synthesized using chloroacetyl chloride and AlCl₃ in fluorobenzene .

Cyclization : ZnCl₂-mediated cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone yields 3-(4-fluorophenyl)-1-isopropyl-1H-indole .

Acrolein condensation : The indole intermediate reacts with 3-(N-methyl-N-phenylamino)acrolein in acetonitrile with POCl₃ to form the title compound.
Crystallization is achieved via slow evaporation in chloroform, yielding pale-yellow crystals (m.p. 136–138°C) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer:
  • FTIR : Key peaks include 1666 cm⁻¹ (α,β-unsaturated aldehyde C=O stretch) and 1610 cm⁻¹ (C=C vibration) .
  • ¹H NMR : Signals at δ 9.53 ppm (aldehyde proton, doublet), δ 6.50–7.90 ppm (aromatic protons), and δ 1.45 ppm (isopropyl methyl groups, singlet) .
  • ¹³C NMR : Peaks at δ 191.3 ppm (aldehyde carbon), δ 161.5 ppm (C-F coupling), and δ 22.5 ppm (isopropyl methyl carbons) .

Q. What is the crystal system and space group of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals an orthorhombic system with space group Pna2₁ . Unit cell parameters:
  • a = 12.4637(4) Å, b = 9.9386(3) Å, c = 13.0272(3) Å.
  • Dihedral angle between indole and 4-fluorophenyl planes: 111.5(3)° , indicating non-coplanar conformation .

Advanced Research Questions

Q. How does the absence of strong hydrogen bonds influence the crystal packing?

  • Methodological Answer: Weak intermolecular interactions (C–H···O and van der Waals) dominate packing, leading to a layered structure along the ab plane. The lack of strong hydrogen bonds (e.g., O–H···O/N) reduces lattice stability, potentially affecting solubility and thermal behavior. Mercury 3.1 software visualizes these interactions .

Q. What challenges arise in refining the crystal structure using SHELX software?

  • Methodological Answer: Refinement with SHELXL-2013 involved:
  • Absorption correction : Multi-scan method (SADABS) with Tₘᵢₙ/Tₘₐₓ = 0.978 .
  • Anisotropic displacement parameters : Final refinement converged at R₁ = 4.26% (observed data) and wR₂ = 8.48% (all data).
    Challenges included modeling weak electron density for hydrogen atoms and verifying torsion angles (e.g., C2–C3–C4–C5 = -173.5°) .

Q. How does the dihedral angle between aromatic planes impact molecular reactivity?

  • Methodological Answer: The 111.5° dihedral angle creates steric hindrance, limiting π-π stacking interactions. This conformation may influence:
  • Electrophilic substitution : Reduced resonance between indole and fluorophenyl rings.
  • Drug binding : Non-planar geometry could affect interactions with biological targets (e.g., HMG-CoA reductase in fluvastatin) .

Q. What methodological strategies ensure purity during synthesis?

  • Methodological Answer:
  • Purification : Recrystallization from chloroform removes unreacted intermediates.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
  • Impurity analysis : HPLC or ¹H NMR identifies by-products like uncyclized intermediates or oxidation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Reactant of Route 2
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

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